N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide
Description
N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide is a quinoline-based carbohydrazide derivative characterized by a hydrazone linkage between the quinoline core and a 4-(methylsulfanyl)phenyl substituent. The methylsulfanyl (SCH3) group at the para position of the phenyl ring introduces moderate lipophilicity and electron-donating properties, which may influence binding interactions with biological targets.
Properties
Molecular Formula |
C24H19N3OS |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3OS/c1-29-19-13-11-17(12-14-19)16-25-27-24(28)21-15-23(18-7-3-2-4-8-18)26-22-10-6-5-9-20(21)22/h2-16H,1H3,(H,27,28)/b25-16+ |
InChI Key |
MDSLGDALKCZLRV-PCLIKHOPSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-(methylsulfanyl)benzaldehyde with 2-phenylquinoline-4-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The quinoline backbone is known to interact with DNA and enzymes, potentially leading to the inhibition of key biological processes. The methylsulfanyl group may also contribute to the compound’s activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key analogs and their substituent effects:
Key Observations:
- For instance, the dimethylamino group in compound 5b enhances anticonvulsant activity , while methoxy groups improve solubility .
- Electron-Withdrawing Groups (e.g., Br): The bromo substituent may reduce electron density, affecting binding affinity but possibly increasing stability against metabolic degradation .
- Methylsulfanyl (SCH3): This group balances moderate lipophilicity and electron donation, which could optimize membrane permeability without excessive hydrophobicity.
Biological Activity
N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Synthesis
The compound features a quinoline core, which is known for its diverse biological properties. The synthesis typically involves the condensation of 2-phenylquinoline-4-carboxylic acid derivatives with hydrazine derivatives, followed by structural modifications to enhance biological activity. The presence of the methylthio group and the phenyl substituents are crucial for its activity.
Antibacterial Activity
Recent studies have demonstrated that compounds related to this compound exhibit varying degrees of antibacterial activity.
Evaluation Methods
The antibacterial efficacy was assessed using the agar diffusion method against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Methicillin-resistant Staphylococcus aureus (MRSA)
Results
A study indicated that certain derivatives displayed significant antibacterial activity, particularly against S. aureus and E. coli . For instance, one derivative showed a Minimum Inhibitory Concentration (MIC) of 64 μg/mL against S. aureus , which is competitive compared to standard antibiotics like ampicillin and gentamicin .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 5a | Staphylococcus aureus | 64 |
| 5b | Escherichia coli | 128 |
| None | Pseudomonas aeruginosa | >256 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Compounds derived from similar structures have shown promise as histone deacetylase (HDAC) inhibitors.
Inhibition of HDACs is a well-established strategy in cancer therapy, as it leads to the reactivation of tumor suppressor genes. The compound's ability to bind effectively to HDAC enzymes was evaluated through enzyme inhibitory assays.
Findings
In vitro studies revealed that certain derivatives exhibited potent antiproliferative effects against various cancer cell lines, with one compound demonstrating significant activity at concentrations as low as 2 µM .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using mouse macrophage cell lines (RAW 264.7). The results indicated that while some derivatives displayed antibacterial properties, they also maintained low cytotoxic effects, suggesting a favorable safety profile for further development.
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 5a | RAW 264.7 | 98.2 |
| 5b | RAW 264.7 | 56.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
